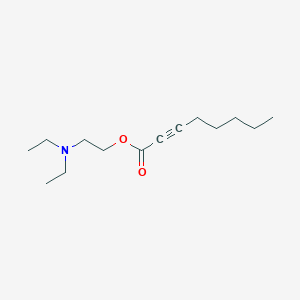
2-(Diethylamino)ethyl oct-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl oct-2-ynoate is an organic compound with the molecular formula C14H25NO2 It is a derivative of octynoic acid and contains both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl oct-2-ynoate typically involves the esterification of oct-2-ynoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl oct-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amines depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl oct-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl oct-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release oct-2-ynoic acid and 2-(diethylamino)ethanol, which can then interact with various biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl oct-2-ynoate: Similar in structure but lacks the diethylamino group.
2-(Diethylamino)ethyl acrylate: Contains a similar amine group but has an acrylate ester instead of an octynoate ester.
Uniqueness
2-(Diethylamino)ethyl oct-2-ynoate is unique due to the presence of both an ester and an amine functional group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
80220-99-1 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl oct-2-ynoate |
InChI |
InChI=1S/C14H25NO2/c1-4-7-8-9-10-11-14(16)17-13-12-15(5-2)6-3/h4-9,12-13H2,1-3H3 |
InChI Key |
GJXZQUMNCXXOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















